molecular formula C20H22N2O4S B2852896 N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1448063-34-0

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2852896
CAS No.: 1448063-34-0
M. Wt: 386.47
InChI Key: PRIHVRCBYSCBCO-UHFFFAOYSA-N
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Description

N-(4-(4-(Phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic compound characterized by a phenylacetamide core linked via a carbonyl group to a 4-(phenylsulfonyl)piperidine moiety. This structure combines three pharmacologically relevant features:

  • Acetamide group: Known for analgesic and antipyretic properties (e.g., paracetamol) .
  • Piperidine ring: A common scaffold in drug design, often influencing bioavailability and receptor binding.
  • Phenylsulfonyl group: Enhances metabolic stability and modulates enzyme or receptor interactions .

Its synthesis likely involves sulfonylation of piperidine, followed by coupling to the acetamide-containing phenyl group via a carbonyl linker.

Properties

IUPAC Name

N-[4-[4-(benzenesulfonyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)21-17-9-7-16(8-10-17)20(24)22-13-11-19(12-14-22)27(25,26)18-5-3-2-4-6-18/h2-10,19H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIHVRCBYSCBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the reaction of piperidine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperidine. This intermediate is then reacted with 4-aminophenyl acetamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide's applications span across chemistry, biology, medicine, and industry, serving as a versatile compound in scientific research and development.

Scientific Research Applications

Chemistry and Biology: this compound serves as a building block in synthesizing complex molecules. It is also a tool for studying enzyme inhibition and receptor binding in biology.

Medicine: This compound shows promise in drug development, particularly in designing new therapeutic agents for specific diseases. Some N-substituted piperidines have been found useful in treating diseases associated with the expression or activity of 11-β hydroxyl steroid dehydrogenase .

Industry: this compound is utilized in producing advanced materials and chemical intermediates in the industrial sector.

Chemical Reactions

This compound can undergo different chemical reactions, such as oxidation, reduction, and substitution.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Mechanism of Action

The mechanism by which N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The precise pathways and interactions depend on the context in which the compound is used, but generally, it modulates biological processes through its structural interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide, enabling comparative analysis of their properties and activities.

Structural and Pharmacological Comparison

Compound Name Key Structural Features Pharmacological Activity Reference
This compound (Target) Piperidine-phenylsulfonyl, carbonyl linker, phenylacetamide Hypothesized kinase inhibition or anti-inflammatory activity N/A
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl-sulfonyl (4-methyl), no carbonyl linker, phenylacetamide Analgesic activity comparable to paracetamol
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazinyl-sulfonyl, no carbonyl linker, phenylacetamide Anti-hypernociceptive activity (inflammatory pain)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methylpiperidinyl-sulfonyl, 4-methoxyphenyl-acetamide, no carbonyl linker No activity data reported
L748337 Phenylsulfonyl, acetamide, hydroxypropoxy-phenyl linkage G protein-coupled receptor ligand

Key Structural Differences and Implications

Piperidine vs. Piperazine Rings :

  • The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) may confer distinct conformational stability compared to piperazine (two nitrogen atoms) in Compounds 35 and 36. Piperidine’s lipophilicity could enhance blood-brain barrier penetration, whereas piperazine’s basicity may improve solubility .

Carbonyl Linker :

  • The target’s carbonyl group between the piperidine and phenylacetamide is absent in Compounds 35, 37, and ’s compound. This linker may influence flexibility, hydrogen bonding, and interactions with target proteins.

The phenylsulfonyl group in the target may enhance selectivity for sulfonyl-binding enzymes (e.g., kinases) compared to simpler sulfonamides .

Acetamide Modifications :

  • ’s compound includes a 4-methoxyphenyl substitution on the acetamide, which could increase hydrophobicity and alter pharmacokinetics relative to the target’s unmodified phenyl group.

Pharmacological Insights

  • Analgesic Activity : Compound 35’s efficacy (comparable to paracetamol) suggests that sulfonamide-piperazine/piperidine scaffolds paired with acetamide are viable for pain management. The target’s phenylsulfonyl group may further enhance potency but requires validation .
  • Anti-Inflammatory Potential: Compound 37’s anti-hypernociceptive activity highlights the role of sulfonamide-aryl interactions in inflammatory pathways. The target’s carbonyl linker might modulate these effects by altering binding kinetics .
  • Receptor Targeting: L748337’s role as a G protein-coupled receptor ligand underscores the versatility of phenylsulfonyl-acetamide derivatives in signal transduction modulation. The target’s piperidine-carbonyl structure could similarly target intracellular signaling nodes .

Biological Activity

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features that suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The IUPAC name for the compound is N-[4-[4-(benzenesulfonyl)piperidine-1-carbonyl]phenyl]acetamide. The molecular formula is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S with a molecular weight of 378.46 g/mol. Its structure includes a piperidine ring, a sulfonamide group, and an acetamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to modulate biological processes through:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

1. Anticancer Activity

Research suggests that derivatives of piperidine compounds, including this compound, show promise in cancer therapy. They may induce cytotoxic effects on cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

2. Neuroprotective Effects

The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling .

3. Anti-inflammatory Properties

Preliminary data indicate that this compound could exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds or derivatives:

Study ReferenceBiological ActivityFindings
NeuroprotectionCompound showed significant inhibition of AChE with potential cognitive enhancement in animal models.
AnticancerDemonstrated cytotoxicity against various cancer cell lines via apoptosis induction.
Enzyme InhibitionIdentified as a selective inhibitor of certain metabolic enzymes, suggesting therapeutic potential in metabolic disorders.

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